molecular formula C7H12N2O2 B1438747 (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol CAS No. 1153757-34-6

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol

Cat. No. B1438747
M. Wt: 156.18 g/mol
InChI Key: QXMAPZPDOWOHKD-UHFFFAOYSA-N
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Description

“(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol” is a chemical compound with the CAS Number: 1153757-34-6 . It has a molecular weight of 156.18 and its IUPAC name is (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol”, has been reported in various studies . For instance, one synthetic procedure involves the use of tert-butylamidoxime activated by PTSA–ZnCl2, leading to the formation of the nitrile oxide . Another method involves the use of 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole or 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde as intermediates .


Molecular Structure Analysis

The InChI code for “(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol” is 1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3 . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

“(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol” is a powder that is stored at room temperature . The compound’s molecular weight is 156.18 .

Scientific Research Applications

Synthetic Routes and Characterization

  • A study by Bohle and Perepichka (2009) explores a novel synthetic route leading to 3-oxo-4-amino-1,2,3-oxadiazole derivatives, demonstrating the utility of oxadiazole compounds in synthesizing new chemical entities with varied functional groups (Bohle & Perepichka, 2009).

Bioactive Compound Synthesis

  • Maftei et al. (2013) synthesized novel bioactive natural product analogs containing a 1,2,4-oxadiazole ring, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These compounds showed significant antitumor activity, highlighting the potential of oxadiazole derivatives in medicinal chemistry (Maftei et al., 2013).

Material Science Applications

  • Sau et al. (2019) detailed a tert-butyl nitrite mediated synthesis of 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes. This method facilitates the construction of oxadiazole cores, which are crucial in developing materials with specific electronic properties (Sau et al., 2019).

Antioxidant Activity

  • Shakir, Ariffin, and Abdulla (2014) investigated the synthesis of 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity. Some of these compounds exhibited significant free-radical scavenging ability, suggesting their potential as antioxidant agents (Shakir, Ariffin, & Abdulla, 2014).

Electronic and Photoluminescence Applications

  • Yang et al. (2010) explored the excited state luminescence of multi-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenes, demonstrating their application in organic solvents and electroluminescence devices. The study indicates the versatility of oxadiazole derivatives in creating materials for light-emitting devices (Yang et al., 2010).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMAPZPDOWOHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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